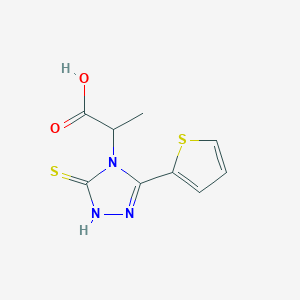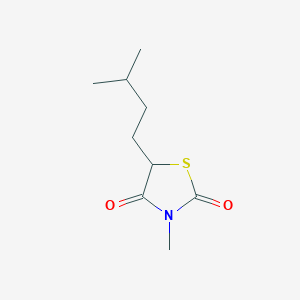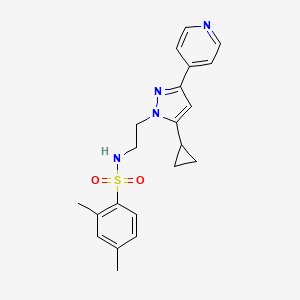![molecular formula C16H15BrN2O3 B2706391 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291849-07-4](/img/structure/B2706391.png)
2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ligand Design and Coordination Chemistry
- Preorganization of Ligands : This molecule has been used as a building block for preorganized ligands, demonstrating the utility of its bromopyridine and carboxylate functionalities in ligand design. These ligands, bearing oxophilic and anionic sidearms, show potential for metal coordination, offering pathways to synthesize complex metal-organic frameworks (MOFs) and catalysts (Charbonnière, Weibel, & Ziessel, 2002).
Synthetic Chemistry
- Intermediates in Synthesis : It serves as a key intermediate in the synthesis of various biologically relevant compounds, including HIV-1 integrase inhibitors. The synthetic route highlights the molecule's role in forming complex pharmaceutical agents, demonstrating its importance in drug discovery processes (Boros et al., 2007).
Catalysis and Material Science
- Electrocatalytic Carboxylation : This compound's derivatives have been used in electrocatalytic carboxylation reactions with CO2, showcasing an innovative approach to incorporating carbon dioxide into organic molecules. This method highlights the potential for sustainable chemistry applications, contributing to the development of green chemistry technologies (Feng et al., 2010).
Pharmaceutical Applications
- Beta-Lactamase Inhibitory Properties : Derivatives of this molecule have been investigated for their beta-lactamase inhibitory properties, crucial for enhancing antibiotic efficacy against resistant bacterial strains. This research signifies the compound's potential in combating antibiotic resistance, a major challenge in modern medicine (Gottstein et al., 1981).
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-3-2-4-12(5-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNDBCUDSGZOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)


![5-chloro-2-methoxy-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)




